molecular formula C8H4I2N2O2 B3327186 2,6-Diiodo-4-(1,3,4-oxadiazol-2-yl)phenol CAS No. 31963-93-6

2,6-Diiodo-4-(1,3,4-oxadiazol-2-yl)phenol

Cat. No.: B3327186
CAS No.: 31963-93-6
M. Wt: 413.94 g/mol
InChI Key: LDJICETZDKOZND-UHFFFAOYSA-N
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Description

2,6-Diiodo-4-(1,3,4-oxadiazol-2-yl)phenol is a sophisticated chemical reagent designed for research applications, integrating the 1,3,4-oxadiazole heterocycle with a diiodophenol moiety. This structure is of significant interest in medicinal chemistry and chemical biology. The 1,3,4-oxadiazole ring is a known pharmacophore with a broad metabolic profile, contributing to various biological activities by acting as an ester or amide bioisostere, which can enhance stability and binding affinity . The presence of heavy iodine atoms on the phenol ring is a key structural feature. Iodine offers substantial steric bulk and can be a key heavy atom in crystallography studies. Recent research on analogous iodophenol-substituted 1,3,4-oxadiazoles has demonstrated excellent and potent antibacterial activity, particularly against challenging pathogens like Acinetobacter baumannii . This suggests that this compound is a promising candidate for investigating new antimicrobial agents. Furthermore, the phenolic component is often associated with antioxidant potential. Compounds with a similar hindered phenol core have been shown to exhibit significant free-radical scavenging ability in standard assays such as DPPH and FRAP (Ferric Reducing Antioxidant Power) . The primary mechanism of action for this class of compounds is often multi-targeted. The 1,3,4-oxadiazole core can interact with key enzymes and proteins in pathological cells. Research on related derivatives indicates potential mechanisms such as the inhibition of thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), all of which are prominent targets in anticancer drug discovery . The electron-withdrawing nature of the iodine substituents can also influence the electron density of the entire system, potentially affecting its interaction with biological targets and its redox properties. This compound is intended for Research Use Only and is not for diagnostic or therapeutic purposes. Researchers are encouraged to explore its potential in developing novel therapeutic agents, probing enzyme mechanisms, and as a building block in advanced material science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diiodo-4-(1,3,4-oxadiazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4I2N2O2/c9-5-1-4(2-6(10)7(5)13)8-12-11-3-14-8/h1-3,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJICETZDKOZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Diiodo 4 1,3,4 Oxadiazol 2 Yl Phenol and Its Analogues

Convergent and Divergent Synthetic Routes Towards the 2,6-Diiodophenol (B1640560) Core

The introduction of two iodine atoms specifically at the 2 and 6 positions of a phenol (B47542) derivative is a key challenge. The powerful activating and ortho-, para-directing nature of the hydroxyl group governs the strategy for electrophilic substitution reactions. libretexts.orgchemistrysteps.com

The direct iodination of phenol typically yields the para-substituted product, 4-iodophenol, as the major product, with some ortho-iodophenol. nih.gov Achieving exclusive 2,6-di-iodination requires that the more reactive para-position be blocked. Therefore, a common strategy involves starting with a para-substituted phenol. For the synthesis of the title compound, a logical precursor is a phenol with a carboxyl or related group at the 4-position, such as 4-hydroxybenzoic acid.

The iodination of these activated aromatic compounds can be achieved using various iodinating agents. A combination of N-iodosuccinimide (NIS) and a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) has been shown to be effective for mild and highly regioselective mono-iodination of phenols. researchgate.net For di-iodination, reaction conditions can be adjusted, often by increasing the equivalents of the iodinating reagent. The use of elemental iodine (I₂) in the presence of an oxidizing agent is another common method. An environmentally benign protocol using potassium iodide (KI) and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) can provide ortho-monoiodinated products from activated aromatics. organic-chemistry.org

Table 1: Selected Reagents for Regioselective Iodination of Phenols

Reagent System Typical Conditions Selectivity Noted Reference
N-Iodosuccinimide (NIS) / p-TsOH Room Temperature High regioselectivity for mono-iodination researchgate.net
KI / Ammonium Peroxodisulfate Aqueous Methanol, Room Temperature Predominantly ortho-monoiodination organic-chemistry.org
Iodine Monochloride (ICl) Varies More electrophilic than I₂, effective for less activated rings libretexts.org

In recent years, palladium-catalyzed C-H bond functionalization has emerged as a powerful tool for the regioselective introduction of halogens. These methods often employ a directing group to guide the catalyst to a specific C-H bond, typically in the ortho position. For phenolic substrates, the hydroxyl group itself can act as a directing group.

A Pd(II)-catalyzed C-H iodination of free 2-aryl phenols using 4-iodo-3-nitroanisole (B1296058) as a mild iodinating reagent has been reported, showing excellent site-selectivity. researchgate.net Another approach utilizes molecular iodine (I₂) as the sole oxidant in a Pd-catalyzed ortho-C-H iodination directed by a weakly coordinating amide auxiliary. nih.gov This method is notable for its operational simplicity and compatibility with a wide range of functional groups. While these methods are primarily designed for mono-iodination, they represent a state-of-the-art approach to controlled iodination that could potentially be adapted for di-iodination.

Table 2: Examples of Palladium-Catalyzed Iodination

Catalyst / Reagent Directing Group Key Features Reference
Pd(OAc)₂ / CsOAc / I₂ Amide Uses I₂ as the sole oxidant, good for heterocycles nih.gov

The hydroxyl group is a strongly activating substituent, making phenols highly susceptible to electrophilic aromatic substitution. chemistrysteps.com Halogenation, including iodination, often proceeds rapidly and without the need for a Lewis acid catalyst that is typically required for less activated rings like benzene. chemistrysteps.com

Because of the high reactivity, controlling the extent of halogenation can be difficult, with di- and tri-substituted products forming readily. libretexts.org For the synthesis of 2,6-diiodophenol derivatives, this high reactivity is advantageous, provided the para-position is blocked. Starting with a p-substituted phenol, treatment with two or more equivalents of an electrophilic iodine source such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) can lead to the desired 2,6-diiodo product. libretexts.orgcommonorganicchemistry.com The choice of solvent and temperature can also be used to modulate reactivity and improve selectivity.

Formation and Functionalization of the 1,3,4-Oxadiazole (B1194373) Moiety

The 1,3,4-oxadiazole ring is a stable aromatic heterocycle frequently used in medicinal chemistry. Its synthesis is well-established, with several reliable methods available.

The most prevalent method for constructing the 1,3,4-oxadiazole ring is the cyclodehydration of 1,2-diacylhydrazine (also known as N,N'-diacylhydrazine) intermediates. nih.govmdpi.comresearchgate.net This transformation involves the elimination of a water molecule to form the five-membered ring. A wide variety of dehydrating agents can be employed to effect this cyclization, with phosphorus oxychloride (POCl₃) being one of the most common and effective. nih.govmdpi.comnih.gov

Other successful cyclodehydrating agents include:

Polyphosphoric acid (PPA) mdpi.com

Sulfuric acid (H₂SO₄) mdpi.com

Thionyl chloride (SOCl₂) mdpi.com

Triflic anhydride (B1165640) ((CF₃SO₂)₂O) mdpi.com

Burgess reagent mdpi.com

A particularly relevant example is the synthesis of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols, which was achieved by refluxing a mixture of 3,5-di-tert-butyl-4-hydroxybenzoic acid and an appropriate aryl acid hydrazide in phosphorus oxychloride. nih.gov This one-pot reaction combines the formation of the 1,2-diacylhydrazine intermediate and its subsequent cyclodehydration.

The nature of the substituents at the 2- and 5-positions of the 1,3,4-oxadiazole ring is determined by the structure of the precursors. The cyclodehydration of a 1,2-diacylhydrazine is a convergent approach where two different acyl groups can be used to generate unsymmetrical oxadiazoles. nih.gov

For the target molecule, 2,6-Diiodo-4-(1,3,4-oxadiazol-2-yl)phenol, a logical synthetic disconnection points to two primary precursor molecules:

3,5-Diiodo-4-hydroxybenzoic acid: This would form the phenolic part of the molecule and become the substituent at the 2-position of the oxadiazole.

A simple hydrazide: To provide the rest of the oxadiazole ring. Since the 5-position of the oxadiazole in the target compound is unsubstituted, the simplest precursor would be formic hydrazide (H₂CONHNH₂).

The reaction would involve the condensation of 3,5-diiodo-4-hydroxybenzoic acid with formic hydrazide to give the 1-(3,5-diiodo-4-hydroxybenzoyl)-2-formylhydrazine intermediate, which would then be cyclized, for instance with POCl₃, to yield the final product. Alternatively, following the one-pot procedure, 3,5-diiodo-4-hydroxybenzoic acid and formic hydrazide could be reacted together directly in a dehydrating agent like POCl₃. nih.gov

Another common pathway involves the oxidative cyclization of N-acylhydrazones, which are formed by the condensation of an aldehyde with an acylhydrazide. nih.govnih.gov

Table 3: Common Precursors for 1,3,4-Oxadiazole Synthesis

Precursor 1 Precursor 2 Intermediate Method Reference
Carboxylic Acid Acid Hydrazide 1,2-Diacylhydrazine Cyclodehydration (e.g., POCl₃) nih.govmdpi.comnih.gov
Aldehyde Acid Hydrazide N-Acylhydrazone Oxidative Cyclization (e.g., Chloramine-T) nih.govjchemrev.com
Acid Hydrazide Carbon Disulfide Dithiocarbazate salt Cyclization/Oxidation nih.govopenmedicinalchemistryjournal.com

Direct Functionalization of the Oxadiazole Ring

Direct functionalization of a pre-formed 1,3,4-oxadiazole ring presents a viable, albeit challenging, route for introducing substituents. The 1,3,4-oxadiazole ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack but resistant to electrophilic substitution. However, under specific conditions, direct C-H functionalization can be achieved. Palladium-catalyzed direct arylation, for instance, has emerged as a powerful tool for forging carbon-carbon bonds at the C2 or C5 positions of the oxadiazole ring. This approach typically involves the coupling of a 2-substituted-1,3,4-oxadiazole with an aryl halide in the presence of a palladium catalyst and a suitable base. While this method is promising for creating analogues, direct iodination onto the oxadiazole ring of a pre-existing phenolic oxadiazole is less common and would likely face challenges with selectivity and harsh reaction conditions that could degrade the phenol moiety.

Integration of the 2,6-Diiodophenol and 1,3,4-Oxadiazole Subunits: Key Coupling Reactions

A more convergent and widely applicable approach involves the synthesis of the two core fragments, the 2,6-diiodophenol and the 1,3,4-oxadiazole precursor, followed by their strategic linkage. This strategy offers greater control over the final molecular architecture.

Esterification and Amidation Routes to Linkage

The most common and direct pathway to construct the target molecule begins with the synthesis of 3,5-diiodo-4-hydroxybenzoic acid. This key intermediate can be prepared by the iodination of 4-hydroxybenzoic acid using reagents such as iodine monochloride in an acidic aqueous solution. digitellinc.com

Once 3,5-diiodo-4-hydroxybenzoic acid is obtained, it can be converted into its corresponding acid hydrazide, 3,5-diiodo-4-hydroxybenzoyl hydrazide. This transformation is typically achieved by first converting the carboxylic acid to its methyl or ethyl ester via Fischer esterification, followed by reaction with hydrazine (B178648) hydrate. tubitak.gov.trnih.gov

The resulting 3,5-diiodo-4-hydroxybenzoyl hydrazide is the immediate precursor to the 1,3,4-oxadiazole ring. The cyclization can be effected through several methods:

Reaction with Carbon Disulfide: Treatment of the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide, followed by acidification, leads to the formation of the corresponding 1,3,4-oxadiazole-2-thione. Subsequent oxidative desulfurization or alkylation can provide access to various 2-substituted oxadiazoles.

Reaction with Orthoesters: Condensation with triethyl orthoformate or other orthoesters can yield 2-substituted-1,3,4-oxadiazoles directly.

Dehydrative Cyclization of Diacylhydrazines: The hydrazide can be acylated with a second carboxylic acid or its derivative to form a diacylhydrazine. Subsequent cyclodehydration using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is a very common method for forming 2,5-disubstituted 1,3,4-oxadiazoles. nih.govnih.gov For the synthesis of the unsubstituted 1,3,4-oxadiazole ring in the target molecule, formic acid would be the acylating agent.

A summary of common dehydrating agents for the cyclization of diacylhydrazines is presented in the table below.

Dehydrating AgentTypical ConditionsReference
Phosphorus Oxychloride (POCl₃)Reflux nih.govnih.gov
Thionyl Chloride (SOCl₂)Reflux nih.gov
Polyphosphoric Acid (PPA)High Temperature nih.gov
Triflic AnhydrideMild Conditions nih.gov
Burgess ReagentMicrowave, THF biointerfaceresearch.com

C-C Bond Forming Reactions (e.g., Heck, Sonogashira, Suzuki-Miyaura) Post-Oxadiazole Formation

An alternative strategy involves forming the 4-(1,3,4-oxadiazol-2-yl)phenol (B52066) core first and then introducing the iodine atoms. However, a more versatile approach for creating analogues is to start with the pre-formed this compound and utilize the reactive C-I bonds for further functionalization via palladium-catalyzed cross-coupling reactions. The two iodine atoms at the ortho positions of the phenolic hydroxyl group are amenable to a variety of such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the di-iodinated phenol with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl or vinyl substituents at the 2 and 6 positions. The reactivity of the C-I bonds makes this reaction highly efficient. nih.govnih.gov

Heck Reaction: The Heck reaction would enable the coupling of the di-iodinated phenol with alkenes, leading to the formation of styrenyl or other vinyl-substituted derivatives.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the di-iodinated phenol and a terminal alkyne, yielding alkynyl-substituted phenol derivatives. The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgyoutube.com

These coupling reactions offer a powerful platform for generating a library of analogues of the target compound with diverse functionalities at the 2 and 6 positions of the phenolic ring.

Optimization of Reaction Conditions and Yields for the Synthesis of this compound

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for optimization in the primary synthetic route (via 3,5-diiodo-4-hydroxybenzoic acid) include:

Iodination Step: The stoichiometry of the iodinating agent (e.g., iodine monochloride) and the reaction temperature are critical to ensure complete di-iodination without significant side-product formation.

Hydrazide Formation: The reaction time and temperature for the conversion of the ester to the hydrazide need to be controlled to prevent degradation of the starting material and product.

Oxadiazole Ring Formation: The choice of cyclizing agent and reaction conditions is paramount. For instance, when using POCl₃, the temperature and reaction time must be carefully monitored to drive the reaction to completion while minimizing charring or decomposition of the sensitive phenolic substrate. Microwave-assisted synthesis has emerged as a valuable technique for accelerating these cyclization reactions, often leading to shorter reaction times and improved yields. nih.govwjarr.comidaampublications.innih.gov

For the post-synthesis C-C coupling reactions, optimization would focus on the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature to achieve high conversion and selectivity for mono- or di-substituted products. The catalyst loading is another important parameter to optimize, with lower loadings being more cost-effective and environmentally friendly. rsc.orgresearchgate.netresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

Incorporating green chemistry principles into the synthesis of this compound can significantly reduce its environmental impact.

Solvent Selection and Minimization Strategies

The choice of solvent is a key aspect of green synthesis. Traditional solvents used in coupling reactions, such as toluene (B28343) and DMF, are often toxic and difficult to dispose of. Research has focused on identifying greener alternatives for palladium-catalyzed reactions. digitellinc.comacs.orgnih.govresearchgate.net

The table below summarizes some greener solvent alternatives for palladium-catalyzed cross-coupling reactions.

Greener SolventAdvantagesReference
WaterNon-toxic, non-flammable, inexpensive digitellinc.comnih.gov
Ethanol (B145695)Renewable, biodegradable, low toxicity nih.gov
Polyethylene Glycol (PEG)Non-toxic, recyclable, thermally stable
Ionic LiquidsLow vapor pressure, recyclable
N-Hydroxyethylpyrrolidone (HEP)Biogenic, efficient in combination with water nih.gov

In addition to solvent selection, minimizing solvent usage through techniques like solvent-free reactions or using microwave-assisted synthesis, which often requires less solvent, can further enhance the greenness of the process. nih.gov The use of phase-transfer catalysts (PTCs) can also be beneficial, particularly in biphasic systems (e.g., water-organic), as they can enhance reaction rates and eliminate the need for large quantities of organic solvents. researchgate.netresearchgate.netwikipedia.orgphasetransfercatalysis.com

Catalyst Development for Enhanced Efficiency

The efficient synthesis of this compound hinges on the optimization of two primary transformations: the formation of the 1,3,4-oxadiazole ring and the regioselective iodination of the phenol ring at the 2 and 6 positions. The development of catalysts to enhance the efficiency of these steps is a key area of research.

The construction of the 1,3,4-oxadiazole ring often involves the cyclodehydration of diacylhydrazines or the reaction of a carboxylic acid with a hydrazide. A common reagent used for this transformation is phosphorus oxychloride (POCl₃) researchgate.netnih.govjchemrev.comjchemrev.com. While effective, the use of stoichiometric amounts of POCl₃ presents challenges in terms of harsh reaction conditions and the generation of significant waste. Consequently, the development of catalytic methods is highly desirable. For instance, palladium-catalyzed Suzuki cross-coupling reactions have been employed for the synthesis of complex oxadiazole derivatives, showcasing the potential of transition metal catalysis in building such scaffolds efficiently. nih.gov In these methods, a pre-formed boronic acid pinacol (B44631) ester of an oxadiazole can be coupled with a halogenated aromatic partner in the presence of a palladium catalyst like [1,1′-bis(diphenylphosphino)ferrocene]-dichloropalladium(II) (Pd(dppf)Cl₂) and a phase-transfer catalyst. nih.gov

Below is a table summarizing various catalytic systems used in the synthesis of oxadiazole derivatives, which could be adapted for the synthesis of the target compound and its analogues.

Catalyst SystemReaction TypeSubstratesKey Advantages
Pd(dppf)Cl₂ / Phase-Transfer CatalystSuzuki Cross-CouplingBoronic ester of oxadiazole and halo-quinazolineHigh efficiency for complex molecule synthesis. nih.gov
Solid Acid CatalystsDirect IodinationPhenol and IodineGreen approach using solid catalysts. researchgate.net
Phosphorus Oxychloride (POCl₃)CyclodehydrationCarboxylic acid and hydrazideWidely used and effective for ring formation. researchgate.netnih.gov

Atom Economy Considerations in Synthetic Pathways

A significant concern in the synthesis of 1,3,4-oxadiazoles is the use of classical dehydrating agents like phosphorus oxychloride (POCl₃). The reaction of a carboxylic acid with a hydrazide using POCl₃ to form the oxadiazole ring typically has a low atom economy. This is because, in addition to the desired oxadiazole and water, the reaction generates significant amounts of inorganic byproducts derived from the phosphorus reagent, which are not incorporated into the final product.

For a hypothetical synthesis of a simple 2,5-disubstituted-1,3,4-oxadiazole from a carboxylic acid and a hydrazide using POCl₃, the byproducts would include phosphoric acid and hydrochloric acid after workup. These byproducts contribute to a lower atom economy and increase the environmental impact of the synthesis.

To illustrate the concept, consider the following generalized reaction for the formation of the oxadiazole ring using POCl₃:

R-COOH + R'-CONHNH₂ + POCl₃ → R-C(O)NHNHC(O)R' → 2,5-disubstituted-1,3,4-oxadiazole + H₃PO₄ + 3HCl

In this generalized scheme, the atoms from POCl₃ and the elements of water removed during cyclization end up as waste products, significantly reducing the atom economy.

Improving the atom economy of these synthetic pathways requires the development of catalytic methods that minimize the use of stoichiometric reagents. jk-sci.com For instance, catalytic cyclodehydration reactions would, in principle, only generate water as a byproduct, leading to a much higher atom economy. Similarly, catalytic iodination methods that utilize a recyclable catalyst and a more benign iodinating agent would also contribute to a greener synthesis.

The table below provides a conceptual comparison of the atom economy for different types of reactions relevant to the synthesis of the target compound.

Reaction TypeReagentsByproductsAtom Economy
Addition ReactionReactant A + Reactant BNone100%
Catalytic DehydrationSubstrate + CatalystWaterHigh
Stoichiometric Dehydration (e.g., with POCl₃)Substrate + POCl₃Phosphoric acid, HClLow
Catalytic IodinationSubstrate + I₂ + CatalystHI (can be recycled)Potentially High

The pursuit of synthetic routes with higher atom economy is a critical goal in modern organic chemistry, driving the innovation of more sustainable and environmentally friendly methods for the production of valuable compounds like this compound.

Advanced Structural Characterization and Conformational Analysis of 2,6 Diiodo 4 1,3,4 Oxadiazol 2 Yl Phenol

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are fundamental in determining the structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, scientists can piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: For 2,6-Diiodo-4-(1,3,4-oxadiazol-2-yl)phenol, the proton NMR spectrum would be expected to show distinct signals. The phenolic hydroxyl (-OH) proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The aromatic protons on the phenol (B47542) ring, being chemically equivalent due to the symmetrical substitution, would likely produce a single sharp singlet. The proton on the 1,3,4-oxadiazole (B1194373) ring would also appear as a singlet at a characteristic downfield region.

¹³C NMR: The carbon NMR spectrum would provide information on all unique carbon atoms in the molecule. One would anticipate signals for the two carbons of the 1,3,4-oxadiazole ring, with the carbon atom positioned between the two nitrogen atoms typically appearing at a lower field. orientjchem.org The phenolic ring would show distinct signals for the carbon bearing the hydroxyl group, the two carbons bearing the iodine atoms, the two carbons adjacent to the iodine atoms, and the carbon attached to the oxadiazole ring. The chemical shifts of the iodinated carbons would be significantly influenced by the heavy iodine atoms. Studies on similar substituted 1,3,4-oxadiazoles have shown characteristic peaks for the oxadiazole ring carbons. orientjchem.orgnih.gov

Illustrative NMR Data for a Related Compound (Hypothetical)

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Phenolic -OH 9.0 - 11.0 (broad s) -
Aromatic -CH 8.0 - 8.5 (s, 2H) 115 - 125
Oxadiazole -CH 8.5 - 9.5 (s, 1H) 140 - 150
C-OH - 155 - 165
C-I - 90 - 100
C-Oxadiazole - 120 - 130

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic group. The C=N stretching vibration of the oxadiazole ring would likely appear in the 1610-1650 cm⁻¹ region. nih.gov The C-O-C stretching of the oxadiazole ring and the phenolic C-O stretching would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. nih.govnih.gov Aromatic C-H stretching vibrations would be seen around 3000-3100 cm⁻¹, and the C-I stretching would appear at lower wavenumbers, generally below 600 cm⁻¹.

Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic -OH O-H Stretch 3200 - 3600 (broad)
Aromatic C-H C-H Stretch 3000 - 3100
Oxadiazole C=N C=N Stretch 1610 - 1650
Aromatic C=C C=C Stretch 1450 - 1600
Oxadiazole C-O-C Asymmetric Stretch 1200 - 1280
Phenolic C-O C-O Stretch 1180 - 1260

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. The molecular weight of this compound is 413.88 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would likely involve the cleavage of the bond between the phenol and oxadiazole rings, as well as the loss of iodine atoms and other small molecules like CO and N₂. Analysis of related 1,3,4-oxadiazole structures often shows cleavage of the heterocyclic ring. nih.govwho.int

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions of the aromatic phenol ring and the heterocyclic oxadiazole ring. The conjugation between the two ring systems would influence the position and intensity of these bands. Phenolic compounds typically exhibit absorptions around 270-280 nm, and the presence of the oxadiazole moiety could shift this to a longer wavelength (a bathochromic shift). General studies of 1,3,4-oxadiazole derivatives report their UV-Vis spectral properties. nih.govijrpr.com

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Packing Analysis

Crystal Growth Methodologies for this compound

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. Growing such crystals can be a challenging step. Common methods for growing single crystals from a solution include:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. The gradual increase in concentration can lead to the formation of well-ordered crystals.

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the solubility decreases with temperature, crystals may form.

Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface between the two solvents.

The choice of solvent is crucial and is often determined empirically. For a compound like this compound, solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or mixtures thereof might be suitable starting points for crystallization experiments. researchgate.netnih.gov

Crystallographic Data Collection and Refinement Procedures

No crystallographic studies for this compound have been reported in the searched resources. Therefore, details regarding its crystal system, space group, unit cell dimensions, and the specifics of data collection and structure refinement are not available.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Without a determined crystal structure, a detailed analysis of the intermolecular interactions, such as hydrogen bonds involving the phenolic hydroxyl group, potential halogen bonding from the iodine substituents, and π-π stacking interactions between the aromatic and oxadiazole rings, cannot be performed.

Conformational Insights from Solid-State Structures

The conformation of the molecule in the solid state, including the dihedral angles between the phenol and oxadiazole rings, remains undetermined due to the absence of single-crystal X-ray diffraction data.

Circular Dichroism and Chiral Analysis (If Applicable to Chiral Derivatives or Synthetic Pathways)

There is no information available regarding the synthesis of chiral derivatives of this compound or any chiral analysis using methods like circular dichroism.

Theoretical and Computational Chemistry of 2,6 Diiodo 4 1,3,4 Oxadiazol 2 Yl Phenol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study on 2,6-Diiodo-4-(1,3,4-oxadiazol-2-yl)phenol would begin with geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. From this optimized structure, key electronic properties such as total energy, dipole moment, and polarizability could be calculated. These values are crucial for understanding the molecule's stability and its interactions with external electric fields. While general DFT methodologies are well-established for various organic molecules, specific data for the title compound is not published.

Frontier Molecular Orbital (FMO) Analysis of HOMO and LUMO Energies

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, providing insight into the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. For many organic compounds, a smaller HOMO-LUMO gap is associated with higher reactivity and potential for interesting photophysical behavior. A computational study would precisely calculate these energy levels and visualize the spatial distribution of the HOMO and LUMO orbitals, indicating the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity, as it highlights regions of positive and negative charge. Red areas (negative potential) indicate electron-rich regions, susceptible to electrophilic attack, while blue areas (positive potential) denote electron-poor regions, prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the phenol (B47542) and oxadiazole ring and the nitrogen atoms, with positive potential near the phenolic hydrogen.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals. This method allows for the quantitative study of hyperconjugation—stabilizing interactions resulting from electron donation from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. NBO analysis could reveal the extent of π-electron delocalization across the phenolic and oxadiazole rings and quantify the strength of various intramolecular hydrogen bonds or other non-covalent interactions.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods can predict various types of spectra, providing a powerful complement to experimental characterization.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation in chemistry. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. By comparing the calculated spectrum with an experimental one, researchers can confirm the proposed structure. For the title compound, a theoretical prediction would estimate the chemical shifts for each unique proton and carbon atom, taking into account the strong electron-withdrawing and anisotropic effects of the iodine atoms and the heterocyclic ring. Such a prediction would be a valuable guide for any future synthesis and characterization efforts.

Vibrational Frequency Calculations and IR Spectra Simulation

Vibrational spectroscopy is a powerful tool for identifying functional groups and elucidating the structural characteristics of a molecule. Theoretical vibrational frequency calculations, typically performed using Density Functional Theory (DFT), can provide a detailed assignment of the fundamental vibrational modes and a simulated Infrared (IR) spectrum.

For this compound, a computational study would begin with the optimization of its molecular geometry using a suitable level of theory, such as B3LYP with a basis set like 6-311++G(d,p) that can adequately handle the heavy iodine atoms. ajchem-a.com Following geometry optimization, harmonic vibrational frequency calculations would be performed at the same level of theory. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the theoretical method. nahrainuniv.edu.iq

The simulated IR spectrum would be expected to exhibit characteristic peaks corresponding to the vibrations of its constituent functional groups. A hypothetical table of predicted vibrational frequencies and their assignments is presented below.

Table 1: Predicted Vibrational Frequencies for this compound

Predicted Frequency (cm⁻¹) (Scaled) Intensity Vibrational Assignment
~3400-3600 Medium O-H stretch (phenolic)
~3100-3150 Low C-H stretch (aromatic)
~1610-1630 Medium-Strong C=N stretch (oxadiazole ring)
~1500-1580 Strong C=C stretch (aromatic ring)
~1250-1300 Strong C-O-C stretch (oxadiazole ring)
~1180-1250 Medium C-O stretch (phenolic)
~1000-1050 Medium N-N stretch (oxadiazole ring)
~850-900 Strong C-H out-of-plane bend

UV-Vis Absorption and Emission Spectra Prediction

The electronic transitions of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT), a widely used method for calculating the excited-state properties of molecules. beilstein-journals.org These calculations, performed on the optimized ground-state geometry, yield the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π, n→π).

The predicted UV-Vis absorption spectrum of this compound in a solvent, such as ethanol (B145695) or DMSO, would likely show absorption maxima (λ_max) in the UV region. The chromophore system consists of the substituted phenol and the 1,3,4-oxadiazole (B1194373) ring. The electronic transitions would primarily involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be localized mainly on the electron-rich phenol ring, while the LUMO may be distributed across the electron-accepting oxadiazole moiety and the phenyl ring.

A hypothetical prediction of the main electronic transitions is provided in the table below.

Table 2: Predicted UV-Vis Absorption Data for this compound

Transition Predicted λ_max (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ ~300-320 > 0.1 HOMO → LUMO (π→π*)

The presence of the iodine atoms, with their lone pairs and potential for spin-orbit coupling, could influence the photophysical properties, potentially enhancing intersystem crossing and leading to phosphorescence. Prediction of emission spectra (fluorescence and phosphorescence) would require optimization of the first excited singlet (S₁) and triplet (T₁) states, respectively. The energy difference between the ground and excited state minima would correspond to the emission wavelength.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of a molecule and its interactions with a solvent over time. mdpi.com For a molecule like this compound, MD simulations can provide insights into the rotational freedom around the single bond connecting the phenyl and oxadiazole rings, the orientation of the phenolic hydroxyl group, and the solvation structure.

An MD simulation would typically be set up by placing the molecule in a box of explicit solvent molecules (e.g., water, DMSO). A suitable force field would be chosen to describe the inter- and intramolecular interactions. The system would then be subjected to a period of equilibration, followed by a production run from which trajectories are collected.

Analysis of the MD trajectories would reveal:

Conformational Preferences: The dihedral angle between the phenyl and oxadiazole rings would be monitored to identify the most stable conformations. Steric hindrance from the ortho-iodine atoms might favor a non-planar arrangement.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the phenolic -OH group and solvent molecules, as well as potential intramolecular hydrogen bonding, can be quantified.

Solvation Shell: The radial distribution function of solvent molecules around specific atoms or functional groups of the solute can be calculated to understand the local solvent environment.

These simulations are crucial for understanding the behavior of the molecule in a realistic solution environment, which is often more relevant to its potential applications than gas-phase calculations.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Approaches for this compound Analogues

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). dergipark.org.trresearchgate.net For analogues of this compound, these models can be developed to predict properties and guide the design of new molecules with desired characteristics.

A typical QSAR/QSPR study involves the following steps:

Data Set Assembly: A series of analogues would be synthesized or computationally designed. For example, the iodine atoms could be replaced with other halogens (F, Cl, Br), or different substituents could be placed on the phenol or a second phenyl ring attached to the oxadiazole.

Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, quantum-chemical) would be calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates a subset of the descriptors with the activity or property of interest.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

A hypothetical QSPR model for predicting a property like antioxidant activity (often associated with phenols) might take the form of the following equation:

Predicted Activity = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...

Table 3: Examples of Descriptors for QSAR/QSPR of this compound Analogues

Descriptor Type Example Descriptor Potential Influence
Constitutional Molecular Weight Size and bulkiness
Electronic Dipole Moment, HOMO/LUMO energies Polarity, reactivity
Topological Wiener Index Molecular branching
Quantum-Chemical Mulliken Charges Electrostatic interactions

For instance, a QSAR study on antioxidant analogues might reveal that descriptors related to the O-H bond dissociation energy and the stability of the resulting phenoxyl radical are critical for activity. nih.gov The presence of electron-withdrawing groups like iodine would be expected to significantly influence these electronic properties. Such models can accelerate the discovery process by prioritizing the synthesis of the most promising candidates.

Structure Activity Relationship Sar Studies and Mechanistic Insights for 2,6 Diiodo 4 1,3,4 Oxadiazol 2 Yl Phenol Derivatives in Biological Systems

Exploration of Modifications on the Phenolic Hydroxyl Group and its Impact on Molecular Interactions

The phenolic hydroxyl (-OH) group is a key functional group in many biologically active compounds, capable of acting as both a hydrogen bond donor and acceptor. In the context of 2,6-Diiodo-4-(1,3,4-oxadiazol-2-yl)phenol derivatives, this group is pivotal for anchoring the molecule within the binding site of a biological target.

Modification of the phenolic hydroxyl group, for instance, through etherification (conversion to -OR) or esterification (conversion to -O-C(O)R), can profoundly alter the compound's binding affinity and pharmacokinetic properties. The conversion to an ether or ester can abolish the hydrogen bond donating capability of the phenol (B47542), which can be detrimental if this interaction is critical for binding. However, if the primary role of the oxygen is as a hydrogen bond acceptor, this interaction may be preserved.

Furthermore, the steric bulk of the substituent introduced can influence how the molecule fits into a binding pocket. Small alkyl groups like methyl or ethyl might be well-tolerated, whereas larger groups could introduce steric hindrance, leading to a decrease in activity. The electronic nature of the substituent also plays a role; electron-withdrawing groups can affect the acidity of the parent phenol (if any remains) and the charge distribution across the molecule.

In a study on structurally related 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols, the hindered phenolic hydroxyl group was found to be a crucial element for their antioxidant activity. nih.gov The ability of this group to donate a hydrogen atom to scavenge free radicals is a key part of its mechanism of action. nih.gov While the specific biological targets of this compound are not detailed in the provided context, the principles of phenolic hydroxyl group interactions remain fundamental to its SAR.

ModificationPotential Impact on Molecular InteractionsExpected Effect on Biological Activity
Etherification (-OR)Loss of hydrogen bond donation, increased lipophilicity.Activity may decrease if H-bond donation is critical; altered solubility and cell permeability.
Esterification (-OC(O)R)Loss of hydrogen bond donation, potential for hydrolysis in vivo (prodrug).Can improve oral bioavailability; activity dependent on hydrolysis to the parent phenol.
Replacement with -NH2Maintains hydrogen bond donating ability, introduces basicity.Potential for new interactions and altered ionization at physiological pH.
Replacement with -SHWeaker hydrogen bond donor, potential for metal chelation.May lead to different target interactions and metabolic pathways.

Variations in Halogenation Pattern and Their Influence on Binding Affinity

Halogen atoms are frequently incorporated into drug molecules to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The nature, position, and number of halogen substituents can have a significant impact on the biological activity of a compound.

The two iodine atoms at the 2 and 6 positions of the phenolic ring in this compound are defining features of this scaffold. Iodine is the largest and most polarizable of the stable halogens, which allows it to participate in strong halogen bonds. A halogen bond is a non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base (such as an oxygen, nitrogen, or sulfur atom). The strength of this interaction increases with the polarizability of the halogen, making iodine a potent halogen bond donor.

The presence of two iodine atoms flanking the hydroxyl group also creates a specific electronic environment. Their electron-withdrawing inductive effect can increase the acidity of the phenolic proton, potentially enhancing its hydrogen bonding capability. Furthermore, the bulky iodine atoms provide steric hindrance, which can influence the conformation of the molecule and its interaction with a binding site. Studies on other halogenated compounds have shown that such substitutions can be crucial for potent biological activity.

To fully understand the role of the iodine substituents, comparative studies with other halogenated analogues are essential. Replacing iodine with smaller halogens like bromine, chlorine, or fluorine would systematically alter the size, polarizability, and electronegativity of the substituents at the 2 and 6 positions.

A hypothetical comparison would likely reveal that:

Fluorine analogues: Being small and highly electronegative, fluorine can participate in hydrogen bonds and alter the electronic properties of the ring, but it is a very weak halogen bond donor.

Chlorine analogues: Chlorine is a more effective halogen bond donor than fluorine and has a moderate size. In many cases, chlorine is a favorable substituent for enhancing binding affinity.

Bromine analogues: Bromine is larger and more polarizable than chlorine, making it a better halogen bond donor. Its properties are intermediate between chlorine and iodine.

The optimal halogen for a particular biological target would depend on the specific nature of the binding pocket. If a strong halogen bond is required for high affinity, the di-iodo compound would be expected to be the most potent. However, if steric constraints are a limiting factor, smaller halogens might be preferred. In a study of 1,3,4-oxadiazole (B1194373) derivatives, the presence of a halogen atom in an attached aromatic ring was found to enhance antibacterial activity.

Halogen Substituent (X) in 2,6-di-X-phenolKey PropertiesPotential Influence on Binding Affinity
Iodine (I)Large size, high polarizability, strong halogen bond donor.Can form strong halogen bonds, potentially leading to high affinity; may introduce steric hindrance.
Bromine (Br)Intermediate size and polarizability.Good halogen bond donor, often a favorable substituent.
Chlorine (Cl)Moderate size and electronegativity.Can form halogen bonds and is a common substituent in drug molecules.
Fluorine (F)Small size, high electronegativity.Weak halogen bond donor, but can participate in hydrogen bonds and alter electronics.

Derivatization of the Oxadiazole Ring and its Role in Target Selectivity

The unoccupied 5-position of the 1,3,4-oxadiazole ring in this compound is a prime site for introducing a wide variety of substituents.

Alkyl substitutions: Introducing small alkyl groups can probe for the presence of small hydrophobic pockets in the binding site. Increasing the chain length or branching of the alkyl group can provide information about the size and shape of these pockets.

Aryl substitutions: The addition of a phenyl or other aryl ring can lead to beneficial π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. The electronic properties of the aryl ring can be fine-tuned by introducing electron-donating or electron-withdrawing substituents. For instance, in a series of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols, electron-releasing groups on the aryl ring enhanced antioxidant activity, while electron-withdrawing groups diminished it. nih.gov

The parent molecule, this compound, is achiral. However, the introduction of a chiral center through derivatization of the oxadiazole ring would result in the formation of enantiomers. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as enantiomeric effects.

If a substituent containing a stereocenter is introduced at the 5-position of the oxadiazole ring, the resulting (R)- and (S)-enantiomers would need to be separated and evaluated independently. One enantiomer may fit optimally into the binding site of the target protein, leading to high affinity, while the other may bind with lower affinity or not at all. In some cases, one enantiomer may even have a different pharmacological profile, potentially interacting with other targets. Therefore, should chiral derivatives be synthesized, a thorough stereochemical investigation would be imperative to fully characterize the SAR.

No Publicly Available Research Found for this compound

The search included queries for molecular docking studies, identification of binding pockets, assessment of binding modes and interaction energies, as well as investigational mechanistic studies such as enzyme inhibition kinetics and receptor binding assays. The lack of results indicates that this specific compound has likely not been synthesized or, if it has, its biological activities and interactions have not been reported in publicly accessible scientific literature.

While general information exists for related chemical structures, such as other 1,3,4-oxadiazole derivatives and substituted phenols, any discussion of "this compound" would be purely speculative and not based on scientific evidence. Adhering to the principles of scientific accuracy, this report cannot fulfill the request for a detailed article on a compound for which no research data is available.

Further research and synthesis of this compound would be required to generate the data necessary to produce the requested scientific article.

Investigational Applications of 2,6 Diiodo 4 1,3,4 Oxadiazol 2 Yl Phenol in Advanced Materials and Supramolecular Chemistry

Potential Role as a Building Block in the Synthesis of Functional Polymers and Copolymers

The structure of 2,6-Diiodo-4-(1,3,4-oxadiazol-2-yl)phenol suggests it could be a valuable monomer for the synthesis of functional polymers. The presence of two iodine atoms provides reactive sites for cross-coupling reactions, a common method for polymer synthesis. The phenolic hydroxyl group also offers a site for polymerization, such as in the formation of polyethers or polyesters.

Hypothetical Incorporation into Optoelectronic Materials

The 1,3,4-oxadiazole (B1194373) moiety is known for its electron-withdrawing nature and is frequently incorporated into materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to facilitate electron transport. mdpi.comtandfonline.com Polymers containing this heterocycle often exhibit good thermal stability and electron mobility. cambridge.org The di-iodo-phenol component could serve as a rigid, functionalizable core.

Table 1: Potential Contributions of Molecular Fragments to Optoelectronic Properties

Molecular FragmentPotential Property Contribution
1,3,4-OxadiazoleElectron transport, thermal stability, blue luminescence. cambridge.org
Di-iodinated Phenol (B47542)Polymerization sites, potential for high refractive index, halogen bonding interactions.
Phenolic HydroxylSite for polymerization, influences solubility and processing.

Speculative Application in Sensor Technologies

The combination of a phenol group and an oxadiazole ring could be leveraged for chemical sensing. Phenolic compounds are known to interact with various analytes, and the oxadiazole ring can be part of a fluorescent signaling unit. researchgate.netdocumentsdelivered.com Polymers incorporating this monomer might form porous films suitable for sensor devices, where analyte binding could induce a detectable optical or electronic response.

Postulated Supramolecular Assembly Driven by Halogen and Hydrogen Bonding Interactions

The most promising area of investigation for this molecule lies in supramolecular chemistry. The presence of two iodine atoms (halogen bond donors), a phenolic hydroxyl group (hydrogen bond donor and acceptor), and nitrogen and oxygen atoms in the oxadiazole ring (hydrogen and halogen bond acceptors) makes it a highly versatile building block for creating complex, ordered structures.

Theoretical Design of Co-crystals and Metal-Organic Frameworks (MOFs)

Co-crystals: The directional and specific nature of halogen bonding, particularly with iodine, is a powerful tool in crystal engineering for the design of co-crystals. rsc.orgoup.com this compound could be co-crystallized with molecules that are strong halogen bond acceptors (e.g., pyridines, N-oxides) to form highly ordered solid-state architectures. nih.govnih.gov The interplay between the stronger hydrogen bonds from the phenol group and the weaker, but highly directional, halogen bonds could lead to novel crystal packing motifs.

Metal-Organic Frameworks (MOFs): The phenolic hydroxyl group can be deprotonated to act as a ligand for metal ions, forming the nodes of a MOF. bohrium.comsci-hub.se The di-iodo groups would then be oriented within the pores of the MOF, offering sites for specific guest interactions or post-synthetic modification. The design of MOFs with such functionalized linkers is a growing area of research. nih.govrsc.org

Table 2: Potential Supramolecular Interactions of this compound

Interaction TypeDonor Site(s)Acceptor Site(s)
Hydrogen BondingPhenolic -OHPhenolic -OH, Oxadiazole N/O atoms
Halogen BondingIodine atoms (σ-hole)Oxadiazole N/O atoms, other Lewis bases

Anticipated Self-Assembly Processes in Solution and Solid State

In the solid state, it is anticipated that this molecule would self-assemble through a network of hydrogen and halogen bonds. nih.gov The specific packing arrangement would depend on the crystallization conditions. In solution, the molecule's self-assembly behavior would be highly dependent on the solvent. In non-polar solvents, intermolecular hydrogen bonding would likely dominate, leading to the formation of small aggregates.

Hypothetical Potential as a Fluorescent Probe or Label in Chemical Biology and Sensing

Many heterocyclic compounds, including those containing 1,3,4-oxadiazole, are fluorescent and have been developed as chemical probes. nih.govnih.gov The fluorescence of such molecules is often sensitive to their local environment, making them useful for sensing applications.

The fluorescence mechanism would likely involve an intramolecular charge transfer (ICT) process, where the phenol group acts as an electron donor and the oxadiazole ring as an electron acceptor. Upon binding to a target analyte, the electronic properties of the molecule would be perturbed, leading to a change in the fluorescence emission (e.g., a "turn-on" or "turn-off" response). The heavy iodine atoms could also influence the photophysical properties, potentially promoting intersystem crossing and leading to phosphorescence.

The sensing mechanism could be based on several principles:

Photoinduced Electron Transfer (PeT): Interaction with an analyte could modulate the PeT process, leading to a change in fluorescence. mdpi.com

Chelation-Enhanced Fluorescence (CHEF): If the molecule chelates a metal ion, its conformational rigidity may increase, leading to enhanced fluorescence emission. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT): The phenolic proton could be involved in an ESIPT process, which would be sensitive to the local pH and hydrogen-bonding environment. rsc.org

Exploration in Catalysis (e.g., as a Ligand for Transition Metal Catalysis or Organocatalysis)

The potential for this compound to serve as a ligand in transition metal catalysis stems from the presence of multiple potential coordination sites. The nitrogen atoms of the 1,3,4-oxadiazole ring and the oxygen atom of the phenolic hydroxyl group could act as donors for a variety of transition metals. The formation of stable metal complexes is a prerequisite for their use in catalysis, where the ligand plays a crucial role in modulating the metal center's electronic and steric properties. This, in turn, influences the catalyst's activity, selectivity, and stability.

The di-iodo substitution on the phenol ring could introduce unique steric hindrance around a coordinated metal center, potentially leading to high selectivity in certain catalytic transformations. Furthermore, the electron-withdrawing nature of the iodine atoms could impact the electron density on the phenol ring and, by extension, the coordinated metal, thereby tuning its catalytic reactivity.

While no specific examples exist for this compound, the broader class of oxadiazole-containing molecules has been investigated for their coordination chemistry. mdpi.com These studies provide a foundation for speculating that this compound could form complexes with metals such as copper, palladium, or platinum, which are widely used in cross-coupling reactions and other organic transformations. beilstein-journals.org

In the realm of organocatalysis, the compound itself, without a metal center, could potentially catalyze certain reactions. The phenolic proton is acidic and could participate in acid-base catalysis. The iodine atoms also open the possibility for halogen bonding interactions, a non-covalent interaction that is increasingly being exploited in organocatalysis to control reaction stereochemistry and activate substrates.

Hypothetical Catalytic Applications:

Catalytic ApproachPotential Role of this compoundRelevant Molecular Features
Transition Metal Catalysis Multidentate ligand for various transition metals.Phenolic oxygen and oxadiazole nitrogen atoms as coordination sites.
Steric controller for enhanced selectivity.Bulky iodine atoms ortho to the phenol group.
Electronic tuner of the metal center's reactivity.Electron-withdrawing iodine substituents.
Organocatalysis Acid-base catalyst.Acidic phenolic proton.
Halogen bond donor for substrate activation.Electrophilic regions on the iodine atoms.

It must be reiterated that the catalytic potential of this compound is, at present, entirely theoretical. Future experimental research would be necessary to validate these hypotheses and to determine if this compound or its derivatives have a role to play in the development of new catalytic systems. The synthesis of its metal complexes and their subsequent testing in various catalytic reactions, as well as the investigation of its potential as an organocatalyst, would be the first steps in this exploratory process.

Future Directions and Emerging Research Avenues for 2,6 Diiodo 4 1,3,4 Oxadiazol 2 Yl Phenol

Novel Synthetic Methodologies and Sustainable Production Routes

The synthesis of 2,6-Diiodo-4-(1,3,4-oxadiazol-2-yl)phenol has not been described in the literature. A prospective synthesis would likely begin with a suitably substituted benzoic acid or benzohydrazide. A plausible initial step would be the iodination of 4-hydroxybenzoic acid to produce 3,5-diiodo-4-hydroxybenzoic acid.

Common methods for synthesizing the 1,3,4-oxadiazole (B1194373) ring involve the cyclodehydration of diacylhydrazines or the reaction of acid hydrazides with various reagents. nih.govresearchgate.net For instance, 3,5-diiodo-4-hydroxybenzohydrazide could be reacted with a source of a second carbonyl group followed by cyclization. A standard and effective method involves reacting an acid hydrazide with an acid chloride or carboxylic acid, followed by dehydration using reagents like phosphorus oxychloride. nih.govresearchgate.net

Future research into sustainable production routes could explore "green chemistry" principles. This might include:

Microwave-assisted synthesis: This technique has been shown to reduce reaction times from hours to minutes and improve yields for other 1,3,4-oxadiazole derivatives. ijpsjournal.com

Flow synthesis: Continuous flow processes, potentially using iodine-mediated oxidative cyclization, could offer efficient, scalable, and safe production with integrated purification steps. nih.gov

Eco-friendly catalysts and solvents: Investigating the use of less hazardous reagents, such as clay-based catalysts or water-based reaction media, would align with green chemistry goals. ijpsjournal.com

A hypothetical synthetic pathway is outlined below:

StepReactant(s)Reagent(s)ProductPurpose
1 4-Hydroxybenzoic acidIodine, Oxidizing agent3,5-Diiodo-4-hydroxybenzoic acidIntroduction of iodo-groups onto the phenol (B47542) ring.
2 3,5-Diiodo-4-hydroxybenzoic acidThionyl chloride, then Hydrazine (B178648) hydrate3,5-Diiodo-4-hydroxybenzohydrazideFormation of the key hydrazide intermediate.
3 3,5-Diiodo-4-hydroxybenzohydrazideFormic acid, Phosphorus oxychlorideThis compound Cyclization to form the 1,3,4-oxadiazole ring.

Exploration of Undiscovered Mechanistic Pathways in Biological Systems

The biological activity of this compound is unknown. However, the 1,3,4-oxadiazole scaffold is a recognized pharmacophore present in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comijpsjournal.comresearchgate.net The presence of halogen atoms, particularly iodine, can significantly enhance biological activity through mechanisms like halogen bonding, which can influence ligand-protein interactions.

Future research should focus on screening this compound against various biological targets. Key areas for exploration include:

Antimicrobial Activity: Many halogenated N-(1,3,4-oxadiazol-2-yl)benzamides show potent activity against drug-resistant bacteria like MRSA. nih.gov Research could investigate if this compound targets essential bacterial pathways such as menaquinone biosynthesis, lipoteichoic acid synthesis, or DNA replication enzymes like topoisomerases. nih.govnih.gov

Anticancer Activity: 1,3,4-oxadiazole derivatives have been identified as inhibitors of various cancer-related enzymes, including telomerase, histone deacetylases (HDACs), and topoisomerase II. nih.gov The di-iodo-phenol structure could be evaluated for its cytotoxic effects on various cancer cell lines (e.g., leukemia, breast, colon cancer) and its specific molecular targets could be identified through global proteomics and RNA expression analysis. nih.govnih.gov

Antioxidant and Anti-inflammatory Potential: Phenolic compounds are well-known antioxidants. The combination of a phenol group with the 1,3,4-oxadiazole ring in related structures has resulted in significant free-radical scavenging abilities. nih.govderpharmachemica.com Studies could assess the compound's ability to inhibit enzymes like cyclooxygenase (COX) or 5-lipoxygenase, which are key to inflammatory pathways. nih.gov

Advanced Material Science Applications and Device Integration

The 1,3,4-oxadiazole ring is not only biologically active but also possesses valuable optical and electronic properties. Its electron-withdrawing nature makes it a useful component in various advanced materials. mdpi.com The introduction of heavy iodine atoms could further modify these properties, opening new avenues for research.

Potential applications to be explored include:

Organic Light-Emitting Diodes (OLEDs): The conjugated system of the oxadiazole and phenyl rings could lead to luminescent properties. Researchers could investigate the compound's quantum yield of fluorescence and its stability for use as an emitter or electron-transporting material in OLED devices. mdpi.com

Polymers and Coatings: Incorporation of this molecule into polymer backbones could create materials with enhanced thermal stability, corrosion resistance, or specific optical properties like high refractive indices, which are desirable for optical brighteners and scintillators. mdpi.com

Sensors: The phenol group provides a site for potential interactions with various analytes. Research could focus on developing chemosensors where binding of a specific ion or molecule at the phenolic hydroxyl group modulates the fluorescence or electronic properties of the molecule.

Development of Next-Generation Analogues with Tuned Molecular Properties

Once a baseline of activity and properties for this compound is established, the development of next-generation analogues would be a logical next step. Structure-activity relationship (SAR) studies would be crucial for rationally designing improved compounds.

Key strategies for developing analogues could include:

Halogen Substitution: Replacing the iodine atoms with other halogens (Fluorine, Chlorine, Bromine) would systematically probe the effect of halogen size, electronegativity, and halogen-bonding capability on biological activity or material properties.

Modification of the Phenolic Group: Converting the hydroxyl group to an ether or ester could fine-tune lipophilicity and pharmacokinetic properties.

Substitution on the Oxadiazole Ring: While the parent compound is unsubstituted at the C5 position, adding different aryl or alkyl groups at this position is a common strategy to modulate activity. nih.gov This has been shown to significantly impact the antioxidant and antimicrobial profiles of related compounds. nih.govnih.gov

Analogue ClassRationale for DevelopmentPotential Property to be Tuned
2,6-Dihalo-4-(1,3,4-oxadiazol-2-yl)phenols Investigate the role of the halogen atom in target binding and overall activity.Biological potency, target selectivity.
2,6-Diiodo-4-(5-Aryl-1,3,4-oxadiazol-2-yl)phenols Introduce additional sites for interaction and expand the conjugated system.Antimicrobial spectrum, antioxidant capacity, electronic properties.
Ethers/Esters of the parent compound Improve metabolic stability and cell permeability.Pharmacokinetics, bioavailability.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Design

Given the vast chemical space of possible 1,3,4-oxadiazole derivatives, artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate the discovery and optimization process. mdpi.com

Future research integrating AI could focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Once initial biological data for the parent compound and a small set of analogues are generated, ML models like deep neural networks (DNNs) can be trained. researchgate.net These QSAR models could predict the cytotoxicity or antimicrobial activity of virtual, yet-to-be-synthesized analogues, prioritizing the most promising candidates for synthesis. nih.govresearchgate.net

Predictive Synthesis Planning: AI tools can assist in retrosynthetic analysis, predicting viable and efficient synthetic routes for novel analogues, potentially identifying more sustainable or cost-effective methods than those initially devised. mdpi.com

De Novo Drug Design: Generative AI models can be trained on libraries of known active oxadiazole compounds to design entirely new molecules with optimized properties. These models can generate structures predicted to have high affinity for a specific biological target (e.g., a bacterial enzyme) while also predicting favorable pharmacokinetic profiles. mdpi.comnih.gov This approach could rapidly identify next-generation candidates based on the 2,6-diiodo-phenol scaffold.

Q & A

Basic Question: What are the standard synthetic routes for preparing 2,6-Diiodo-4-(1,3,4-oxadiazol-2-yl)phenol, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves cyclization of hydrazide intermediates with substituted carboxylic acids in the presence of phosphorus oxychloride (POCl₃). Key steps include:

  • Formation of the hydrazide precursor via condensation of a phenolic acid with hydrazine hydrate.
  • Cyclization using POCl₃ under reflux in anhydrous solvents (e.g., ethanol or DMF) to form the 1,3,4-oxadiazole ring.
  • Purification via column chromatography (e.g., hexane:ethyl acetate gradients) and recrystallization .
    Optimization involves controlling temperature (80–100°C), stoichiometric ratios of POCl₃, and solvent polarity to maximize yield (reported 60–85%) and purity (>95%) .

Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Essential techniques include:

  • IR spectroscopy : To confirm functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C=N/C–O stretches in oxadiazole at 1600–1650 cm⁻¹).
  • NMR (¹H and ¹³C) : For structural elucidation (e.g., phenolic –OH at δ 10–12 ppm, aromatic protons, and oxadiazole carbons at δ 150–160 ppm).
  • HRMS : To verify molecular ion peaks (e.g., [M+H⁺] or [M˙⁺]) with high mass accuracy (<5 ppm error) .

Advanced Question: How does the position and nature of substituents on the oxadiazole ring influence biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., –NO₂, –Cl) enhance antioxidant activity by stabilizing radical intermediates (DPPH IC₅₀ values improve by 20–40% compared to unsubstituted analogs) .
  • Hydrophobic substituents (e.g., chlorobenzyl) improve antimicrobial potency (MIC values ≤25 µg/mL) by enhancing membrane penetration .
  • Ortho-substituted phenols exhibit higher antidepressant activity in forced swimming tests (e.g., 30–50% reduction in immobility time vs. controls) due to improved blood-brain barrier permeability .

Advanced Question: What methodological considerations are critical when evaluating antioxidant activity using DPPH and FRAP assays?

Answer:

  • DPPH Assay :
    • Use freshly prepared DPPH in methanol (λ = 517 nm).
    • Standardize incubation time (30–60 min) and temperature (25°C) to avoid false positives from light-sensitive degradation.
    • Report IC₅₀ values with ascorbic acid as a positive control .
  • FRAP Assay :
    • Maintain pH 3.6 (acetate buffer) for Fe³⁺-TPTZ complex stability.
    • Quantify reducing power against FeSO₄ standards and account for interference from iodinated phenolic groups .

Advanced Question: How can computational modeling (e.g., DFT) predict the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can:

  • Map frontier molecular orbitals (HOMO-LUMO gaps) to estimate reactivity (e.g., ∆E ≈ 4.5 eV for oxadiazole derivatives).
  • Simulate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for interaction with biological targets .
  • Predict charge transport properties for material science applications (e.g., OLEDs) by analyzing reorganization energies (<0.3 eV for high mobility) .

Advanced Question: How should researchers address contradictions in reported substituent effects across studies?

Answer:

  • Contextualize experimental conditions : Variability in solvent polarity (e.g., DMSO vs. ethanol) can alter substituent electronic effects.
  • Control for assay-specific factors : DPPH results may conflict with FRAP due to differing radical stabilization mechanisms .
  • Validate with orthogonal assays : Cross-check antimicrobial data with molecular docking (e.g., binding affinity to E. coli DNA gyrase) .

Advanced Question: What are best practices for designing in vivo studies to evaluate CNS activity (e.g., antidepressant effects)?

Answer:

  • Model selection : Use forced swimming (FST) and tail suspension tests (TST) for preliminary screening.
  • Dosage optimization : Start with 10–50 mg/kg (oral) based on bioavailability studies (e.g., logP ≈ 2.5–3.5 for CNS penetration).
  • Controls : Include fluoxetine/imipramine as positive controls and monitor serum biomarkers (e.g., serotonin levels) .

Advanced Question: How does the compound’s stability vary under different storage conditions?

Answer:

  • Light sensitivity : Degradation occurs under UV exposure (t₁/₂ < 7 days); store in amber vials.
  • Moisture : Hydrolysis of oxadiazole rings in humid conditions (≥60% RH); use desiccants.
  • Temperature : Stable at 4°C for >6 months; avoid freeze-thaw cycles to prevent crystallization .

Advanced Question: What reaction mechanisms underpin the formation of the 1,3,4-oxadiazole ring in this compound?

Answer:

  • Hydrazide cyclization : POCl₃ acts as a dehydrating agent, facilitating intramolecular cyclization via nucleophilic acyl substitution.
  • Intermediate isolation : The hydrazide reacts with carboxylic acids to form a diacylhydrazine, which cyclizes to oxadiazole under heat (ΔH ≈ 80–100 kJ/mol) .

Advanced Question: What material science applications are emerging for oxadiazole-phenol derivatives?

Answer:

  • OLEDs : As green-emitting phosphors (λₑₘ ≈ 520 nm) when complexed with Pt(II), achieving external quantum efficiency (EQE) up to 12% .
  • Sensors : Fluorescent probes for metal ion detection (e.g., Cu²⁺, LOD ≈ 10⁻⁷ M) via chelation-enhanced quenching (CHEQ) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,6-Diiodo-4-(1,3,4-oxadiazol-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
2,6-Diiodo-4-(1,3,4-oxadiazol-2-yl)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.